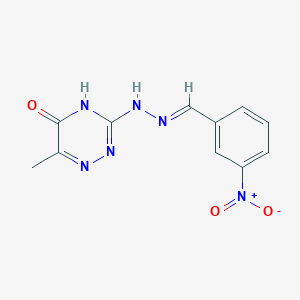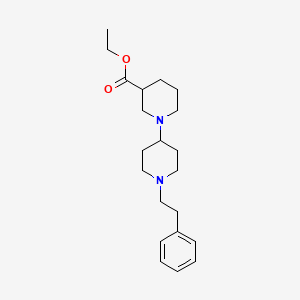
3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the family of N-benzyl phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, it is important to note that the use of this drug can be dangerous and potentially fatal.
Mécanisme D'action
3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine acts as a partial agonist of the serotonin 2A receptor, which is a subtype of the serotonin receptor family. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in changes in brain activity and alters perception, mood, and behavior.
Biochemical and Physiological Effects:
The use of this compound can lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, body temperature, and pupil dilation. It can also cause hallucinations, altered perception of time and space, and changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine in lab experiments can provide insights into the effects of serotonin receptor agonists on the brain and behavior. However, it is important to note that the use of this drug can be dangerous and potentially fatal. Therefore, precautions must be taken to ensure the safety of researchers and subjects involved in the experiments.
Orientations Futures
There are several future directions for research on 3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine. These include studying its effects on different serotonin receptor subtypes, investigating its potential therapeutic uses, and developing safer and more effective drugs that target the serotonin system. Additionally, research can be conducted to better understand the mechanisms underlying the psychedelic effects of this compound and how they relate to changes in brain activity and behavior.
Méthodes De Synthèse
The synthesis of 3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine involves several steps starting from the precursor compound 2C-B. The first step involves the conversion of 2C-B to 2C-BH by reacting it with borane. This is followed by the reaction of 2C-BH with benzyl chloride to form N-benzyl-2C-BH. The final step involves the reaction of N-benzyl-2C-BH with pyridine-3-carboxaldehyde to form this compound.
Applications De Recherche Scientifique
3-(2-phenylethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine has been used in scientific research to study its effects on the brain and behavior. It is a potent agonist of the serotonin 2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. Studies have shown that this compound can induce changes in brain activity and alter perception, mood, and behavior.
Propriétés
IUPAC Name |
3-[[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-2-6-21(7-3-1)10-11-22-9-5-15-27(20-22)24-12-16-26(17-13-24)19-23-8-4-14-25-18-23/h1-4,6-8,14,18,22,24H,5,9-13,15-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHMSKWGYEACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6073313.png)
![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)


![4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
![2-(2,5-dimethylphenyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6073350.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B6073354.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)

